3-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 3-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one belongs to the triazolopyrimidinone class, characterized by a fused triazole-pyrimidinone core. Its molecular formula is C₁₈H₁₄BrN₅O, with an average molecular mass of 396.25 g/mol (estimated by substituting bromine for fluorine in the analogous fluorophenyl compound from ). The structure features a 4-bromophenyl group at position 3 and a 4-methylbenzyl substituent at position 4. These groups confer distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
3-(4-bromophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O/c1-12-2-4-13(5-3-12)10-23-11-20-17-16(18(23)25)21-22-24(17)15-8-6-14(19)7-9-15/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPKNKQUFYDCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidinone core.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a substitution reaction, often using bromobenzene derivatives and suitable catalysts.
Attachment of the Methylphenylmethyl Group: This step involves the alkylation of the triazolopyrimidinone core with a methylphenylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as:
- Anticancer Agent : Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, showing promise in oncology research.
- Antimicrobial Activity : In vitro studies indicate effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating its potential as an antimicrobial agent.
| Activity | MIC (µg/mL) | Target Strain |
|---|---|---|
| Antimicrobial | 32 | Staphylococcus aureus |
| Antimicrobial | 64 | Escherichia coli |
Research has shown that this compound may interact with biological targets such as:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways related to cancer progression.
- Anti-inflammatory Effects : Studies indicate a reduction in inflammatory markers in murine models when treated with this compound.
Material Science
Due to its unique electronic properties, the compound is explored for:
- Development of Advanced Materials : Its ability to form complexes with metals makes it suitable for applications in electronic devices and sensors.
Case Study 1: Anticancer Properties
A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity with an IC50 value of 10 µM against HeLa cells. The mechanism was attributed to the induction of apoptosis.
"The compound showed a selective cytotoxic effect on cancer cells while sparing normal cells" .
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, the compound displayed comparable efficacy with lower resistance rates observed in bacterial strains.
"This suggests a potential role for the compound in treating antibiotic-resistant infections" .
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
a. 3-(4-Fluorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one (C₁₈H₁₄FN₅O)
- Key Differences : Replacing bromine with fluorine reduces molecular weight (335.34 g/mol vs. 396.25 g/mol) and increases electronegativity. Fluorine’s smaller size enhances solubility but may weaken hydrophobic interactions in target binding compared to bromine .
- Structural Impact: The triazolopyrimidinone core remains planar, as seen in crystallographic studies of related compounds .
b. 3-(4-Chlorophenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one (C₁₈H₁₄ClN₅O)
- Key Differences: Chlorine (atomic radius: 0.79 Å) bridges the electronic effects of fluorine and bromine.
*ClogP estimated using ChemDraw.
Substituent Variations on the Triazolopyrimidinone Core
a. 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one
- Crystallography confirms the triazolopyrimidinone core retains planarity, but the phenoxy group forms an 87.7° dihedral angle with the core, reducing conjugation .
b. 6-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)triazolo[4,5-d]pyrimidin-7-one
- Key Differences : The oxadiazole ring and dimethoxyphenyl group enhance hydrogen-bond acceptor capacity (HBA = 10 vs. 5 in the target compound). This may improve solubility but reduce blood-brain barrier penetration .
Fused-Ring Analogs
7-(4-Bromophenyl)-6-(2-methoxyphenyl)chromeno-triazolo[4,3-d]pyrimidine
- Key Differences: The chromeno-triazolo scaffold increases rigidity and planarity, favoring intercalation with DNA or aromatic enzyme residues. The methoxy group (logP ~1.0) counterbalances bromine’s lipophilicity, improving aqueous solubility compared to the target compound .
Biological Activity
The compound 3-(4-bromophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 439.3 g/mol. Its structure includes a triazole ring fused to a pyrimidine moiety, which is essential for its biological activity.
Antimicrobial Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that related compounds displayed potent antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol .
Anticancer Properties
Triazolopyrimidines have been studied for their anticancer potential. In vitro studies have shown that derivatives can induce cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, one derivative exhibited IC50 values significantly lower than 100 µM against these cell lines . These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antiviral Activity
The antiviral properties of triazole derivatives have also been explored. Certain compounds within this class have demonstrated activity against viral infections by inhibiting viral replication mechanisms. The structural features that enhance bioactivity include the presence of halogenated phenyl groups which may interact with viral proteins .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Many triazolopyrimidines function as enzyme inhibitors. For example, they can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens .
- DNA Intercalation : Some studies suggest that these compounds may intercalate into DNA strands, disrupting replication and transcription processes in cancer cells .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
